Milademetan (tosylate) Milademetan (tosylate) Milademetan Tosylate is the tosylate form of milademetan, an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells; it has been implicated in cancer cell proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 1398569-75-9
VCID: VC1563155
InChI: InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Molecular Formula: C37H42Cl2FN5O7S
Molecular Weight: 790.7 g/mol

Milademetan (tosylate)

CAS No.: 1398569-75-9

Cat. No.: VC1563155

Molecular Formula: C37H42Cl2FN5O7S

Molecular Weight: 790.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Milademetan (tosylate) - 1398569-75-9

Specification

CAS No. 1398569-75-9
Molecular Formula C37H42Cl2FN5O7S
Molecular Weight 790.7 g/mol
Standard InChI InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1
Standard InChI Key NHIUKVHKLJSJEA-LINJWFRASA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Milademetan tosylate is the tosylate salt form of milademetan. Its complete chemical name is L-erythro-hexonamide, 2,6-anhydro-5-[[[(3'R,4'S,5'R)-6''-chloro-4'-(2-chloro-3-fluoro-4-pyridinyl)-1'',2''-dihydro-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-[3H]indol]-5'-yl]carbonyl]amino]-3,4,5-trideoxy-, 4-methylbenzenesulfonate (1:1) .

The compound has the following properties:

  • Molecular formula: C30H34Cl2FN5O4·C7H8O3S

  • Molecular weight: 790.73 g/mol

  • CAS number: 1398569-75-9

The complex molecular structure of milademetan tosylate includes multiple functional groups, including chloro and fluoro substituents, that contribute to its specific binding characteristics with the MDM2 protein. The tosylate salt form enhances the compound's stability and pharmaceutical properties .

Mechanism of Action

Milademetan tosylate functions through a well-defined mechanism targeting the MDM2-p53 interaction. Upon oral administration, milademetan binds to MDM2, preventing its binding to the transcriptional activation domain of the tumor suppressor protein p53. By inhibiting this interaction, milademetan tosylate blocks the proteasome-mediated enzymatic degradation of p53 and restores its transcriptional activity .

This restoration of p53 signaling results in multiple cellular effects:

  • It induces G1 cell cycle arrest

  • It promotes cellular senescence

  • It triggers apoptosis (programmed cell death) in cancer cells with wild-type p53

At the molecular level, milademetan has been shown to stabilize TP53 and selectively induce CDKNA1, BAX, and MDM2 expression in neuroblastoma cells with wild-type TP53. Treatment with milademetan enhances TP53 target gene expression, leading to the observed cellular responses .

In vitro studies have demonstrated that milademetan treatment (at concentrations of 0-2000 nM) selectively inhibits viability, proliferation, and migration of neuroblastoma cells with wild-type TP53, independent of MYCN status .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of milademetan tosylate has been evaluated in several clinical studies. In a phase I study involving Japanese patients with solid tumors, milademetan was administered orally as milademetan tosylate in a 21/28-day dosing schedule (21 days on, 7 days off) .

Key pharmacokinetic findings include:

  • Dose-dependent plasma concentration increases following oral administration

  • Effective absorption through the oral route

  • Sufficient bioavailability to achieve therapeutic plasma levels

In preclinical models, milademetan at a dose of 50 mg/kg administered via oral gavage demonstrated the ability to delay tumor growth and improve survival in mice xenografted with neuroblastoma cells possessing functional TP53 .

Human pharmacokinetic studies have established dosing schedules for clinical applications, with the most common being once daily (QD) dosing for 21 days in a 28-day cycle (QD 21/28) or for 14 days in a 28-day cycle (QD 14/28) .

Clinical Development and Trials

Milademetan tosylate has been investigated in multiple clinical trials across different cancer types. These studies have focused on establishing its safety profile, determining optimal dosing, and assessing preliminary efficacy.

Phase I Studies in Solid Tumors

A phase I, single-arm, open-label, dose-escalation study was conducted at the National Cancer Center Hospital and the Cancer Institute Hospital of Japanese Foundation for Cancer Research in Japan. This study evaluated 18 Japanese patients with solid tumors who had relapsed after or were refractory to standard therapy .

Patients received oral milademetan once daily at the following dose levels:

  • 60 mg (n = 3)

  • 90 mg (n = 11)

  • 120 mg (n = 4)

Treatment was administered on days 1 to 21 in a 28-day cycle and continued until disease progression or unacceptable toxicity .

Studies in Hematological Malignancies

Milademetan has also been investigated in hematological malignancies, particularly acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). A phase I dose escalation study evaluated milademetan as both monotherapy and in combination with 5-azacytidine in these patient populations .

In this study, dose escalation began at 60 mg QD 21/28 and reached up to 210 mg QD 21/28, which exceeded the maximum tolerated dose (MTD). Additional participants were enrolled at the 120 mg and 160 mg dose levels, with 160 mg ultimately determined to be the MTD for both the QD 21/28 and QD 14/28 dosing schedules .

Ongoing Clinical Trials

Several other clinical investigations of milademetan tosylate are ongoing or recently completed:

  • A phase I/II trial studying milademetan tosylate in combination with cytarabine with or without venetoclax in treating patients with recurrent or refractory acute myeloid leukemia .

  • A phase I open-label study assessing the safety, tolerability, and pharmacokinetic/pharmacodynamic properties in participants with advanced solid tumors or lymphomas, with planned expansion to approximately 5 US sites .

Study TypePatient PopulationDosing ScheduleKey FindingsReference
Phase IJapanese patients with solid tumors (n=18)60-120 mg QD, days 1-21 of 28-day cycleMTD not reached; RP2D: 90 mg QD 21/28; SD: 43.8%
Phase IAML and high-risk MDS60-210 mg QD 21/28 or QD 14/28MTD: 160 mg for both schedules; DLTs primarily GI and renal/electrolyte toxicities
Phase I/IIRecurrent or refractory AMLIn combination with cytarabine ± venetoclaxOngoing
Phase IAdvanced solid tumors or lymphomasVariousOngoing

MTD: maximum tolerated dose; RP2D: recommended phase 2 dose; SD: stable disease; DLT: dose-limiting toxicity; GI: gastrointestinal; AML: acute myeloid leukemia; MDS: myelodysplastic syndrome

OutcomeResultStudy PopulationReference
Stable Disease Rate43.8% (7/16 patients)Japanese patients with solid tumors
Objective Response Rate4.7%Comparison with trabectedin
Disease Control Rate33.7%Comparison with trabectedin
Median PFS (Investigator)3.7 monthsComparison with trabectedin
Median OS9.5 monthsComparison with trabectedin

The clinical activity of milademetan tosylate appears to be most pronounced in specific tumor types, with intermittent dosing showing clinical activity in patients with dedifferentiated liposarcomas .

Future Directions and Ongoing Research

The development of milademetan tosylate continues across multiple fronts, with several areas of active investigation:

Combination Therapies

Current and planned studies are exploring the potential of combining milademetan tosylate with other anticancer agents to enhance efficacy:

  • Combination with cytarabine with or without venetoclax in AML

  • Combination with 5-azacytidine in AML and high-risk MDS

Biomarker Development

Given the mechanism of action targeting the MDM2-p53 interaction, further research is focusing on identifying and validating biomarkers to predict response to treatment. The FLT3 ITD has been noted as a frequent biomarker inclusion criterion for milademetan tosylate clinical trials .

Expanded Patient Populations

While initial studies have focused on solid tumors, AML, and MDS, there is interest in expanding the investigation to other tumor types where the MDM2-p53 pathway plays a significant role. Further evaluation of milademetan is warranted in populations that may benefit from MDM2 inhibition .

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